![molecular formula C12H21N5O B5587249 N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5587249.png)
N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)propanamide
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Overview
Description
The compound N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)propanamide is a complex organic molecule, often involved in the synthesis of various heterocyclic compounds. This compound is characterized by a pyrimidinyl ring substituted with dimethylamino and methyl groups, linked to a propanamide moiety.
Synthesis Analysis
The synthesis of this compound typically involves multi-step reactions, utilizing precursors like acetoacetic esters and N,N-dimethylformamide dimethyl acetal. For instance, studies show the use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied. For example, research on the molecular conformation of related compounds in the solid state shows intramolecular bifurcated hydrogen-bond systems, indicating complex molecular interactions (Low, Ferguson, Cobo, Nogueras, & Sánchez, 1996).
Chemical Reactions and Properties
This compound is reactive towards various agents and can form several heterocyclic derivatives. For instance, its reactions with heterocumulenes result in novel pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005).
Physical Properties Analysis
Physical properties such as crystal structure and hydrogen bonding patterns are crucial. Studies involving similar compounds demonstrate the significance of non-planarity and hydrogen bonding in determining the physical characteristics (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-5-12(18)14-7-6-13-10-8-11(17(3)4)16-9(2)15-10/h8H,5-7H2,1-4H3,(H,14,18)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMVNSRBAQQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCNC1=CC(=NC(=N1)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide |
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